
3-Hydroxy-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methylpentan-2-one, also known as diacetone alcohol, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is miscible with water and most organic solvents. This compound is commonly used as a solvent and as an intermediate in the synthesis of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylpentan-2-one is typically synthesized through the aldol condensation of acetone. The reaction involves the base-catalyzed condensation of two molecules of acetone to form the product. The reaction is usually catalyzed by barium hydroxide (Ba(OH)2) and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous distillation of acetone in the presence of a mixed catalyst, such as ion exchange resin and magnesium hydroxide. This method is efficient, reducing side reactions and improving product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including:
Dehydration: It can be dehydrated to form mesityl oxide, an α,β-unsaturated ketone.
Hydrogenation: Hydrogenation of the compound yields hexylene glycol.
Condensation: It can condense with urea to form diacetone-monourea.
Common Reagents and Conditions
Dehydration: Typically involves acid catalysts.
Hydrogenation: Requires a palladium catalyst.
Condensation: Uses urea as a reagent.
Major Products
Mesityl oxide: Formed through dehydration.
Hexylene glycol: Formed through hydrogenation.
Diacetone-monourea: Formed through condensation with urea.
Applications De Recherche Scientifique
3-Hydroxy-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative for animal tissues.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in paints, coatings, adhesives, and printing inks.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methylpentan-2-one involves its ability to act as a solvent and intermediate in various chemical reactions. It interacts with molecular targets through hydrogen bonding and other intermolecular forces, facilitating the formation of desired products in synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone: A simpler ketone with similar solvent properties.
Mesityl oxide: An α,β-unsaturated ketone formed from the dehydration of 3-Hydroxy-4-methylpentan-2-one.
Hexylene glycol: A diol formed from the hydrogenation of this compound.
Uniqueness
This compound is unique due to its dual functionality as both a hydroxyl and a ketone, allowing it to participate in a wide range of chemical reactions. Its versatility as a solvent and intermediate makes it valuable in various industrial and research applications .
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
Clé InChI |
IGPIDYBTABPKQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

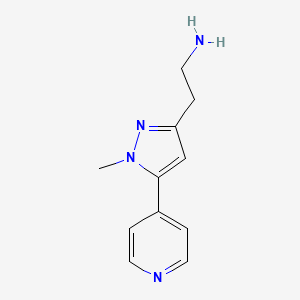
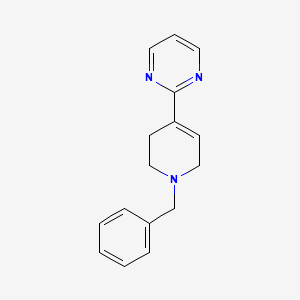

![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
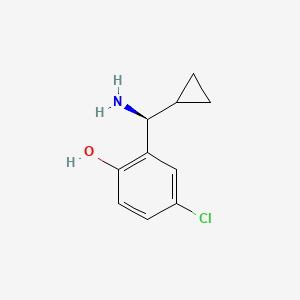
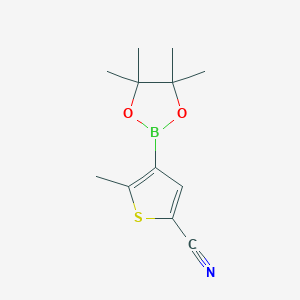
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)


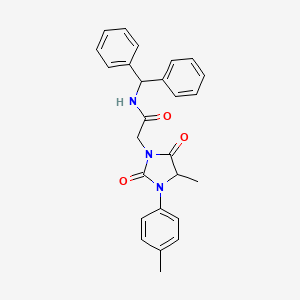
![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)
